
3,3-Dibromoprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibromoprop-2-en-1-ol is a chemical compound with the CAS Number: 101084-79-1 . It has a molecular weight of 215.87 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3,3-Dibromoprop-2-en-1-ol is 1S/C3H4Br2O/c4-3 (5)1-2-6/h1,6H,2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
3,3-Dibromoprop-2-en-1-ol is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis Applications
- 3,3-Dibromoprop-2-en-1-ol is utilized in the novel synthesis of furans, specifically in the palladium-catalyzed cyclization-isomerization process for creating 3,3,3-trifluoroprop-1-en-2-yl-substituted furans (Zhang, Zhao, & Lu, 2007).
Biological Activity
- The compound has been identified in the dichloromethane solubles of the red alga Plocamium costatum, suggesting its natural occurrence and potential ecological roles, such as deterring barnacle larval settlement (Konig, Wright, & de Nys, 1999).
Gold-Catalyzed Allylic Amination
- Gold catalysis is employed for intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols, demonstrating the compound's role in forming 1,2-dihydroquinolines and bioactive tetrahydroquinoline alkaloids (Kothandaraman, Foo, & Chan, 2009).
Stereochemistry
- In the study of dynamic resolution via the formation of diastereoisomeric esters, (S)-2,3-Dibromopropan-1-ol was obtained from racemic 2,3-dibromopropan-1-ol, indicating its potential in enantiomerically pure synthesis (Brunetto, Gori, Fiaschi, & Napolitano, 2002).
Homocoupling and Cyclization
- The compound is involved in regio- and stereoselective homocoupling, leading to fluorescent dihydrofuran derivatives, showcasing its utility in creating complex molecular structures (Funayama, Satoh, & Miura, 2005).
Polymer Science
- In polymer science, But-3-en-1-ol, closely related to 3,3-Dibromoprop-2-en-1-ol, is used in metallocene terpolymerization with ethylene and norbornene, indicating the compound's potential in polymer chemistry (Liu, Yao, Cao, Li, & Zhu, 2009).
Catalysis
- The compound's derivative, prop-2-ene-1-ol, is used in hydrocarbonylation to produce butane-1,4-diol and 2-methylpropan-1-ol, demonstrating its application in catalytic processes (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).
Pharmaceutical Chemistry
- 2,2,3-Tribromopropanal, related to 3,3-Dibromoprop-2-en-1-ol, is used in the Skraup-type synthesis of 3-bromoquinolin-6-ols, showcasing the compound's role in the synthesis of pharmaceutical intermediates (Lamberth et al., 2014).
Marine Chemistry
- Halogenated but-3-en-2-ols, structurally similar to 3,3-Dibromoprop-2-en-1-ol, are found in the methylene chloride extract of the red alga Asparagopsis taxiformis, suggesting the compound's significance in marine natural products chemistry (Woolard, Moore, & Roller, 1976).
Mecanismo De Acción
Safety and Hazards
The safety information for 3,3-Dibromoprop-2-en-1-ol includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
3,3-dibromoprop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-3(5)1-2-6/h1,6H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWKWABVYDUUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2613310.png)
![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)
![4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2613312.png)
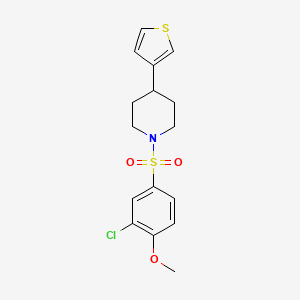
![[6-[[4,5-dihydroxy-3-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]-3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxyoxan-2-yl] 10-[6-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2613315.png)
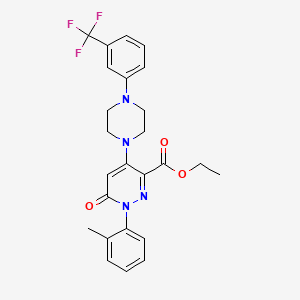

![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613321.png)
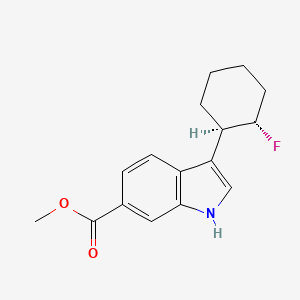
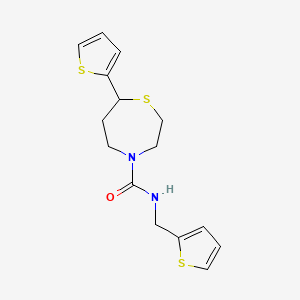
![N-benzyl-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613328.png)
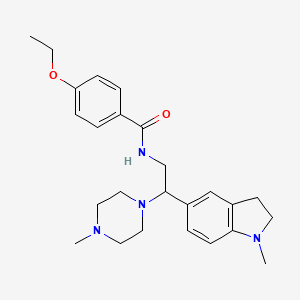
![(1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2613331.png)
![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid](/img/structure/B2613332.png)